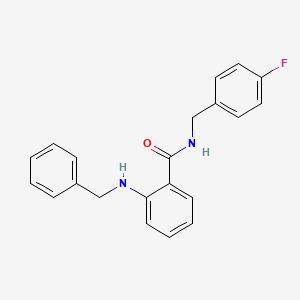

2-(Benzylamino)-N-(4-fluorobenzyl)benzamide

Description

2-(Benzylamino)-N-(4-fluorobenzyl)benzamide is a benzamide derivative characterized by a benzylamino group at the 2-position of the benzamide core and a 4-fluorobenzyl substituent on the nitrogen atom (CAS: 827006-84-8) . Its synthesis involves coupling benzoylglycine intermediates with substituted benzylamines using HATU, yielding high purity (>97% by HPLC) and excellent reaction efficiency . The fluorine atom at the para position of the benzyl group enhances metabolic stability and target binding, while the benzylamino moiety contributes to solubility and cellular uptake .

Properties

Molecular Formula |

C21H19FN2O |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-(benzylamino)-N-[(4-fluorophenyl)methyl]benzamide |

InChI |

InChI=1S/C21H19FN2O/c22-18-12-10-17(11-13-18)15-24-21(25)19-8-4-5-9-20(19)23-14-16-6-2-1-3-7-16/h1-13,23H,14-15H2,(H,24,25) |

InChI Key |

ICSDMESOBBLHQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-N-(4-fluorobenzyl)benzamide typically involves the reaction of benzylamine with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzylamine derivatives.

Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

Substitution: The benzyl and fluorobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamine derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(Benzylamino)-N-(4-fluorobenzyl)benzamide exhibit significant cytotoxicity against various cancer cell lines. Studies have shown that these benzamide derivatives can inhibit receptor tyrosine kinases, which play a crucial role in cancer progression. For instance, docking studies have demonstrated that this compound can effectively bind to specific protein targets involved in cancer signaling pathways, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to act as an enzyme inhibitor. Its structural features allow it to interact with key enzymes involved in metabolic pathways. For example, the inhibition of dihydrofolate reductase (DHFR), an important target for anticancer and antimicrobial drugs, has been observed with similar compounds containing benzamide structures . This highlights the potential of this compound in developing new therapeutic agents targeting enzyme pathways.

Molecular Docking Studies

Molecular docking studies have been extensively utilized to predict how this compound interacts with various biological targets. These studies provide insights into the binding affinities and mechanisms of action of the compound, guiding further modifications to enhance its potency and selectivity against specific receptors or enzymes .

Case Studies

Several case studies have highlighted the efficacy of similar benzamide derivatives in preclinical settings:

- Study on Receptor Tyrosine Kinases : A study evaluated the inhibitory effects of related compounds on receptor tyrosine kinases such as EGFR and PDGFR. Results indicated that certain derivatives exhibited over 90% inhibition at low concentrations, underscoring their potential as targeted cancer therapies .

- Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of benzamide derivatives, demonstrating significant activity against various bacterial strains. This suggests that modifications to the benzamide structure could yield potent antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-N-(4-fluorobenzyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Structural Modifications and Activity Trends

- Fluorine vs.

- Hydroxyl-Rich vs. Halogenated Derivatives : THHEB ’s hydroxyl groups confer potent antioxidant activity, while halogenated analogs (e.g., fluorine, chlorine) prioritize target specificity and stability .

- Heterocyclic Hybrids : Compounds like Capmatinib and Compound 14 incorporate rigid heterocycles (e.g., oxadiazole, imidazotriazine) to improve binding affinity and selectivity for kinases or other enzymes .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Solubility-Bioavailability Trade-offs : While THHEB ’s high solubility improves bioavailability, its rapid clearance limits therapeutic duration. In contrast, the target compound’s moderate solubility and logP (~3.2) balance absorption and retention .

- Purity and Activity : The target compound’s high HPLC purity (97.68%) correlates with reliable in vitro activity, whereas impurities in 5j (95.81%) may introduce variability in biological assays .

Research Findings and Mechanistic Insights

- ER Stress Modulation : The target compound outperforms 5j in β-cell protection assays, likely due to optimized fluorine positioning, which enhances interactions with ER stress sensors like IRE1α .

- Antioxidant vs. Antidiabetic Activity : THHEB and Rip-B excel in radical scavenging but lack ER stress-targeted efficacy, highlighting the importance of substituent-driven mechanistic divergence .

- Hybrid Scaffolds : Compound 14 ’s trifluoromethyl-oxadiazole moiety demonstrates how heterocycles can redirect activity toward kinase inhibition, a pathway distinct from benzamide-based ER stress modulators .

Biological Activity

2-(Benzylamino)-N-(4-fluorobenzyl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by its unique structural features, including a benzamide core with both benzylamino and 4-fluorobenzyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. The presence of the fluorine atom is noteworthy, as it can significantly influence the compound's pharmacological properties, such as lipophilicity and metabolic stability.

Structural Features

The molecular structure of this compound can be described as follows:

- Core Structure : Benzamide

- Substituents :

- Benzylamino group

- 4-Fluorobenzyl moiety

This configuration is believed to enhance its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that benzamide derivatives can inhibit receptor tyrosine kinases, which play critical roles in cancer progression. Notably, these compounds have shown promising results in inhibiting cancer cell growth and inducing apoptosis.

- Cytotoxicity : Similar benzamide derivatives have reported IC50 values ranging from 1.32 μM to over 10 μM against different cancer cell lines, indicating their potential effectiveness as anticancer agents .

| Compound Name | IC50 (μM) | Target Cell Line |

|---|---|---|

| Compound A | 1.32 | MiaPaCa2 |

| Compound B | 5.89 | H1975 |

| Compound C | 10.88 | A549 |

Enzyme Inhibition

Molecular docking studies suggest that this compound may act as an inhibitor for various enzymes related to cancer metabolism, such as Sirtuin1 (SIRT1). Inhibition of SIRT1 has been associated with the overexpression of p53, a critical regulator of the cell cycle and apoptosis .

- Mechanism of Action : The compound's binding affinity to these enzymes is predicted through computational modeling, which helps in understanding its mechanism of action and guiding further modifications for enhanced potency.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including nucleophilic substitution and subsequent reactions to form the final product. The synthetic pathway is crucial for obtaining high yields and purity necessary for biological testing.

- Synthetic Route :

- Step 1 : Nucleophilic substitution to introduce the benzylamino group.

- Step 2 : Formation of the fluorobenzyl moiety.

- Step 3 : Purification and characterization using techniques like NMR and mass spectrometry.

Case Studies

Several studies have explored the biological activity of benzamide derivatives:

- Study on Anticancer Activity : A research team evaluated various benzamide derivatives for their anticancer properties against the A549 lung cancer cell line. Among them, a derivative with a similar structure demonstrated an IC50 value of approximately 10.88 μg/mL .

- Molecular Docking Analysis : Another study utilized molecular docking to predict the binding interactions between benzamide derivatives and target enzymes involved in cancer progression. The results indicated favorable binding energies consistent with effective inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.